molecular formula C17H18ClN3O3 B4896146 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide

Cat. No. B4896146
M. Wt: 347.8 g/mol
InChI Key: YSHVAPCDWXHSOX-UHFFFAOYSA-N
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Description

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been studied extensively for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. In cancer research, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation research, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been shown to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and sepsis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
In autoimmune disorder research, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been shown to reduce the severity of autoimmune diseases, such as lupus and multiple sclerosis, in animal models. This compound has also been shown to inhibit the production of autoantibodies and reduce the infiltration of immune cells into affected tissues.

Mechanism of Action

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide inhibits the transcription factor NF-κB, which is a key regulator of inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and cellular stress, and promotes the transcription of genes involved in inflammation, immune response, and cell survival.
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide binds to the RelA subunit of NF-κB and prevents its nuclear translocation, thereby inhibiting the transcription of NF-κB target genes. This mechanism of action has been confirmed by various biochemical and cellular assays, and the specificity and potency of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide for NF-κB inhibition have been well-established.
Biochemical and Physiological Effects
2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB target gene expression
- Reduction of pro-inflammatory cytokine production
- Induction of apoptosis in cancer cells
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Reduction of autoimmune disease severity
- Inhibition of autoantibody production
- Reduction of immune cell infiltration into affected tissues
- Improvement of survival in animal models of sepsis

Advantages and Limitations for Lab Experiments

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including:
- High potency and specificity for NF-κB inhibition
- Well-established synthesis method and purity
- Extensive characterization in various cellular and animal models
- Potential therapeutic applications in various diseases
However, there are also some limitations to using 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Limited in vivo stability and bioavailability

Future Directions

There are several future directions for research on 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide, including:
- Optimization of the synthesis method and purification process to improve yield and purity
- Development of more soluble and stable analogs of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide for in vivo studies
- Investigation of the potential combination therapies with 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide for cancer treatment
- Exploration of the potential therapeutic applications of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide in other diseases, such as neurodegenerative disorders and viral infections
- Investigation of the potential off-target effects of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide at high concentrations
- Investigation of the potential role of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide in regulating other signaling pathways in addition to NF-κB
Conclusion
In conclusion, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide is a small molecule inhibitor of NF-κB that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide have been discussed in this paper. Further research on 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide may lead to the development of new treatments for cancer, inflammation, and autoimmune disorders.

Synthesis Methods

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide can be synthesized by reacting 2-amino-N-(2-methoxyethyl)benzamide with 4-chlorophenyl isocyanate in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide. This synthesis method has been reported in several publications, and the purity and yield of the compound have been optimized for research purposes.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-11-10-19-16(22)14-4-2-3-5-15(14)21-17(23)20-13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVAPCDWXHSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide

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